molecular formula C7H5F4N B13134154 4-(Difluoromethyl)-2,6-difluoroaniline

4-(Difluoromethyl)-2,6-difluoroaniline

Cat. No.: B13134154
M. Wt: 179.11 g/mol
InChI Key: VLIZRHGFOJHPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2,6-difluoroaniline is a fluorinated aromatic amine characterized by a difluoromethyl group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and bioavailability .

For instance, 2,6-difluoroaniline is a precursor for synthesizing herbicides like mesotrione and β-lactam antibiotics, demonstrating its versatility . Its industrial synthesis via 2,6-dichlorobenzonitrile fluoridation achieves a 68.5% yield under optimized conditions, making it commercially viable .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2

InChI Key

VLIZRHGFOJHPMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,6-difluoroaniline typically involves the difluoromethylation of aniline precursors. One common method is the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluorocarbene generated in situ from difluoromethyl sulfonium salts in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2,6-difluoroaniline may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Fluoroanilines vary in fluorine substitution patterns, which dictate their chemical behavior and applications. Key analogs include:

Compound CAS Number Substituent Positions Key Properties/Applications
2,6-Difluoroaniline 5509-65-9 2,6-F, 4-(CHF2) Herbicide/antibiotic intermediate
2,4-Difluoroaniline 367-25-9 2,4-F Suspected acute toxicity
3,5-Difluoroaniline 372-39-4 3,5-F Non-toxic; used in ligand synthesis
4-Fluoroaniline 371-40-4 4-F Skin corrosive
3,4-Difluoroaniline 3863-11-4 3,4-F Questionable toxicity classification

Key Observations :

  • Symmetry Effects : 2,6-Difluoroaniline’s para-difluoro substitution imparts symmetry, enhancing thermal stability compared to asymmetric isomers like 2,4-difluoroaniline. This symmetry also simplifies regioselective reactions in synthesis .
  • Electrophilicity: The 4-difluoromethyl group in 4-(difluoromethyl)-2,6-difluoroaniline increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions—a property less pronounced in non-difluoromethylated analogs .

Physicochemical Properties

Physical properties vary significantly with fluorine positioning:

Property 2,6-Difluoroaniline 2,4-Difluoroaniline 3,5-Difluoroaniline
Boiling Point (°C) 51–52 (15 mmHg) 176–178 195–197
Density (g/cm³) 1.199 1.288 1.301
Toxicity Classification Acute toxic (UN 2941) Acute toxic (suspected) Non-toxic
Flammability Flammable liquid Not classified Not classified

Data from highlights 2,6-difluoroaniline’s higher flammability and acute toxicity compared to 3,5-difluoroaniline, which is safer for handling.

Commercial Availability and Cost

  • 2,6-Difluoroaniline : Priced at ¥20,300/25 mL (≥98% purity), reflecting high demand in agrochemicals .
  • 2,5-Difluoroaniline : Lower cost (¥7,800/25 mL) due to simpler synthesis .

Pharmaceuticals

  • 2,6-Difluoroaniline Derivatives : Used in anti-MRSA β-lactam antibiotics and tetrazole-based drug candidates .
  • 3,5-Difluoroaniline : Key for fluorinated ligands in transition-metal catalysis .

Agrochemicals

  • 4-(Difluoromethyl)-2,6-difluoroaniline : Likely precursor for herbicides, analogous to 2,6-difluoroaniline’s role in mesotrione synthesis .
  • 2,4-Difluoroaniline: Limited use due to toxicity concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.